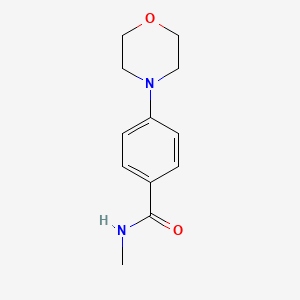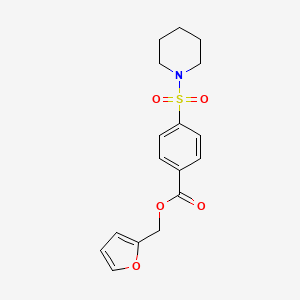![molecular formula C18H17N3O5S2 B4611598 methyl 3-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate](/img/structure/B4611598.png)
methyl 3-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate
Descripción general
Descripción
Methyl 3-{2-[4-(aminosulfonyl)phenyl]ethyl}-4-oxo-2-thioxo-1,2,3,4-tetrahydro-7-quinazolinecarboxylate is a useful research compound. Its molecular formula is C18H17N3O5S2 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.06096300 g/mol and the complexity rating of the compound is 728. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
Markosyan et al. (2008) explored the synthesis and biological properties of derivatives related to the compound . They synthesized compounds with modifications on the quinazoline structure and evaluated their impact on brain monoamine oxidase (MAO) activity and their antitumor activities. Several compounds exhibited moderate therapeutic effects, including suppressing tumor growth by 50-60% in mouse models of Ehrlich ascites carcinoma (EAC) and sarcoma 180, indicating their potential as therapeutic agents (Markosyan et al., 2008).
Antimicrobial and Antifungal Activity
Tiwari et al. (2018) reported the synthesis of novel chromone-pyrimidine coupled derivatives, demonstrating their antimicrobial analysis, enzyme assay, docking study, and toxicity study. This research contributes to the understanding of the antimicrobial potential of compounds related to the one . The study found specific derivatives showing potent antibacterial activity, highlighting the chemical structure's role in defining its biological activities (Tiwari et al., 2018).
Antineoplastic Properties
Another study by Markosyan et al. (2014) focused on the synthesis and antineoplastic properties of 3-substituted derivatives. The study aimed to explore the therapeutic potential of these compounds against cancer. The synthesized compounds were evaluated for their antineoplastic properties, further indicating the relevance of these compounds in cancer research (Markosyan et al., 2014).
Enzyme Inhibition and Anticonvulsant Activity
Grigoryan et al. (2017) synthesized a series of benzo[h]quinazolines containing methyl substituents on the benzene ring from ethyl 4'-amino-5',8'-dimethyl-1'H-spiro[cyclohexane-1,2'-naphthalene]-3'-carboxylate. They evaluated these compounds for anti-monoamine-oxidase and anticonvulsant activities. This research highlights the compound's potential in developing treatments for neurological disorders (Grigoryan et al., 2017).
Propiedades
IUPAC Name |
methyl 4-oxo-3-[2-(4-sulfamoylphenyl)ethyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O5S2/c1-26-17(23)12-4-7-14-15(10-12)20-18(27)21(16(14)22)9-8-11-2-5-13(6-3-11)28(19,24)25/h2-7,10H,8-9H2,1H3,(H,20,27)(H2,19,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTPRNRUZOPCHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CCC3=CC=C(C=C3)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-allyl-5-[5-bromo-2-(2-propyn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B4611519.png)

![N-[2-(methylthio)phenyl]-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B4611555.png)
![7,8-dimethoxy-4-methyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B4611560.png)
![5-[(2-bromobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4611566.png)
![N-{3-[4-(4-fluorophenyl)-1-piperazinyl]-3-oxopropyl}-3-methylbenzamide](/img/structure/B4611574.png)

![2-(3-nitrophenyl)-2-oxoethyl N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]glycinate](/img/structure/B4611592.png)
![3-[2-(2-anilinovinyl)-5,6-dichloro-1-ethyl-1H-3,1-benzimidazol-3-ium-3-yl]-1-propanesulfonate](/img/structure/B4611605.png)
![5-[(4-bromo-2-fluorobenzyl)oxy]-4,7-dimethyl-2H-chromen-2-one](/img/structure/B4611612.png)
![N-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methyl]-1-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4611635.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-1-piperazinecarbothioamide](/img/structure/B4611641.png)

![N-[1-(2,4-dimethylphenyl)ethyl]-4-methyl-2-(3-pyridinyl)-1,3-thiazole-5-carboxamide](/img/structure/B4611654.png)
